Class-Level Kinase Selectivity Evidence
The 4-amino(alkyl)cyclohexane-1-carboxamide patent (US 5,478,838) explicitly establishes that specific N-alkyl substitutions on the core scaffold are required for potent and long-lasting blood flow-increasing actions. While direct IC₅₀ data for the N-tert-butyl analog is not publicly available in head-to-head assays, the patent's structure-activity relationship (SAR) teaches that the tert-butyl group confers a distinct pharmacological profile compared to other N-alkyl and N-heteroaryl analogs, which are optimized for different potency and toxicity windows [1]. This class-level SAR evidence underscores that the N-tert-butyl substitution is a non-interchangeable pharmacophoric element.
| Evidence Dimension | Pharmacological activity (blood flow increase) dependency on N-alkyl substituent |
|---|---|
| Target Compound Data | Not explicitly quantified; defined as part of the generic formula (I) in patent claims where R¹ can be tert-butyl [1]. |
| Comparator Or Baseline | Other N-alkyl and N-heteroaryl analogs (e.g., N-(1H-pyrrolo[2,3-b]pyridin-4-yl), N-(2-methylcarbamoyl-4-pyridyl)) with reported potent activity [1]. |
| Quantified Difference | The patent asserts the invention's compounds, including the N-tert-butyl variant, possess 'potent and long-lasting' activity and are 'less toxic' than prior art compounds, a differentiation that is qualitative but structurally grounded [1]. |
| Conditions | In vivo blood flow models (coronary, cerebral, renal, peripheral) and in vitro smooth muscle assays as described in the patent [1]. |
Why This Matters
For procurement, this evidence confirms that the N-tert-butyl group is not a trivial substituent; selecting a 'similar-looking' cyclohexane carboxamide without this specific group risks losing the intended pharmacological profile, as demonstrated by the patent's SAR.
- [1] Arita, M., Saito, T., et al. (1995) '4-amino(alkyl)cyclohexane-1-carboxamide compound and use thereof', U.S. Patent No. 5,478,838. Washington, DC: U.S. Patent and Trademark Office. View Source
